molecular formula C16H10Br2O3 B6124845 (4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone

(4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone

Cat. No. B6124845
M. Wt: 410.06 g/mol
InChI Key: VZVYGYHPEJFHFM-UHFFFAOYSA-N
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Description

(4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of (4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone involves the inhibition of various enzymes and signaling pathways that are involved in the development of cancer and inflammatory diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that promote inflammation. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
(4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are responsible for oxidative stress and damage to cellular components. This compound has also been found to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of (4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on (4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone. One of the directions is the development of new analogs of this compound with improved solubility and bioavailability. Another direction is the investigation of the potential of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. Further research is also needed to elucidate the exact mechanism of action of this compound and its potential side effects.

Synthesis Methods

(4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone can be synthesized using various methods. One of the commonly used methods is the Suzuki-Miyaura coupling reaction. In this method, 5-bromo-2-methyl-1-benzofuran-3-carboxylic acid is coupled with phenylboronic acid in the presence of a palladium catalyst to obtain (4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone.

Scientific Research Applications

(4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)(phenyl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases.

properties

IUPAC Name

(4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2O3/c1-8-12(15(19)9-5-3-2-4-6-9)13-11(21-8)7-10(17)16(20)14(13)18/h2-7,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVYGYHPEJFHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C(C=C2O1)Br)O)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Dibromo-5-hydroxy-2-methyl-1-benzofuran-3-yl)-phenylmethanone

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